![molecular formula C22H26N2O6 B2592094 3,4,5-triméthoxy-N-[4-méthoxy-3-(2-oxopipéridin-1-yl)phényl]benzamide CAS No. 941982-40-7](/img/structure/B2592094.png)
3,4,5-triméthoxy-N-[4-méthoxy-3-(2-oxopipéridin-1-yl)phényl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a benzamide derivative, which means it contains a benzene ring attached to an amide group. The benzene ring is substituted with methoxy groups at the 3, 4, and 5 positions, and the amide group is further substituted with a 4-methoxy-3-(2-oxopiperidin-1-yl)phenyl group .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a benzene ring, which is a planar, cyclic structure composed of six carbon atoms with alternating single and double bonds. The methoxy groups and the amide group would be attached to this ring .Chemical Reactions Analysis
Benzamide derivatives can participate in a variety of chemical reactions. For example, they can undergo hydrolysis to form benzoic acid and an amine. The methoxy groups can also potentially be demethylated under certain conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Generally, benzamide derivatives are solid at room temperature and have relatively high melting points. They are typically soluble in organic solvents .Applications De Recherche Scientifique
Activité anticancéreuse
Le groupement TMP est présent dans divers composés qui ont montré des effets anticancéreux significatifs. Ces composés peuvent inhiber des protéines essentielles impliquées dans la prolifération des cellules cancéreuses, telles que la tubuline, la protéine de choc thermique 90 (Hsp90) et la thioredoxine réductase (TrxR). En ciblant ces protéines, les composés contenant du TMP peuvent perturber la croissance et la survie des cellules cancéreuses, offrant une voie potentielle pour l’intervention thérapeutique .
Propriétés antimicrobiennes
Certains composés portant du TMP ont démontré des propriétés antifongiques et antibactériennes prometteuses. Ils se sont avérés actifs contre des agents pathogènes tels que Helicobacter pylori et Mycobacterium tuberculosis, responsables respectivement des ulcères d’estomac et de la tuberculose. Ceci suggère que le groupe TMP peut être un atout précieux dans le développement de nouveaux agents antimicrobiens .
Efficacité antivirale
Le groupe TMP a également été associé à une activité antivirale. Les composés avec ce pharmacophore ont montré un potentiel contre des virus tels que le virus du syndrome d’immunodéficience acquise (SIDA), le virus de l’hépatite C et le virus de la grippe. Cela met en évidence la possibilité d’utiliser des composés à base de TMP comme médicaments antiviraux .
Effets antiparasitaires
Les composés contenant le pharmacophore TMP se sont avérés efficaces contre les infections parasitaires causées par des organismes tels que Leishmania, Malaria et Trypanosoma. Cela indique le potentiel du composé comme agent antiparasitaire, ce qui pourrait être particulièrement bénéfique dans les régions où ces maladies sont prévalentes .
Applications neuroprotectrices et psychiatriques
Le groupe TMP a été lié à des propriétés anti-inflammatoires, anti-Alzheimer, antidépressives et antimigraineuses. Ces avantages neurologiques et psychiatriques divers suggèrent que les composés contenant du TMP pourraient être explorés pour traiter diverses affections liées à la santé du cerveau .
Tests de viabilité cellulaire
Dans le contexte de la recherche scientifique, des composés comme le MTT, qui partagent un groupe fonctionnel similaire à celui du TMP, sont utilisés pour évaluer la viabilité cellulaire. Cette application est cruciale dans les études précliniques pour déterminer la cytotoxicité de nouveaux candidats médicaments .
Orientations Futures
Mécanisme D'action
Target of Action
The primary targets of 3,4,5-trimethoxy-N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]benzamide are diverse, as it is a potent agent exhibiting a wide range of bioactivity effects . The compound has shown notable anti-cancer effects by effectively inhibiting tubulin, heat shock protein 90 (Hsp90), thioredoxin reductase (TrxR), histone lysine-specific demethylase 1 (HLSD1), activin receptor-like kinase-2 (ALK2), P-glycoprotein (P-gp), and platelet-derived growth factor receptor β .
Mode of Action
3,4,5-trimethoxy-N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]benzamide interacts with its targets, leading to various changes. For instance, it has been found to inhibit Taq polymerase and telomerase, trigger caspase activation by a possible oxidative mechanism, down-regulate ERK2 (Extracellular Signal Regulated Kinase 2) protein, and inhibit ERKs phosphorylation without acting directly on microtubules and tubulin .
Biochemical Pathways
The compound affects various biochemical pathways. Its anti-cancer effects are achieved through the inhibition of tubulin, Hsp90, TrxR, HLSD1, ALK2, P-gp, and platelet-derived growth factor receptor β, which are all critical components of cancer cell survival and proliferation .
Result of Action
The molecular and cellular effects of 3,4,5-trimethoxy-N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]benzamide’s action are diverse, given its wide range of targets. For instance, its inhibition of Taq polymerase and telomerase can lead to the disruption of DNA replication and cell division, thereby inhibiting the growth of cancer cells .
Analyse Biochimique
Biochemical Properties
The 3,4,5-trimethoxy-N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]benzamide compound has been found to interact with various enzymes, proteins, and other biomolecules . The TMP group in this compound has been found to effectively inhibit tubulin, heat shock protein 90 (Hsp90), thioredoxin reductase (TrxR), histone lysine-specific demethylase 1 (HLSD1), activin receptor-like kinase-2 (ALK2), P-glycoprotein (P-gp), and platelet-derived growth factor receptor β .
Cellular Effects
The cellular effects of 3,4,5-trimethoxy-N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]benzamide are diverse and significant. This compound has displayed notable anti-cancer effects by effectively inhibiting key proteins involved in cell signaling pathways . Furthermore, it has shown promising anti-fungal and anti-bacterial properties, including activities against Helicobacter pylori and Mycobacterium tuberculosis .
Molecular Mechanism
The molecular mechanism of action of 3,4,5-trimethoxy-N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]benzamide involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The TMP group in this compound plays a critical role in fitting into the binding sites of various proteins, leading to changes in their activity .
Temporal Effects in Laboratory Settings
It is known that this compound has a melting point of 172.3°C and a boiling point of 225-7/10 mm .
Dosage Effects in Animal Models
The effects of 3,4,5-trimethoxy-N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]benzamide vary with different dosages in animal models
Metabolic Pathways
It is known that this compound is a derivative of benzoic acid , suggesting that it may be involved in similar metabolic pathways.
Propriétés
IUPAC Name |
3,4,5-trimethoxy-N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O6/c1-27-17-9-8-15(13-16(17)24-10-6-5-7-20(24)25)23-22(26)14-11-18(28-2)21(30-4)19(12-14)29-3/h8-9,11-13H,5-7,10H2,1-4H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBKDZBLJZZRNEV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)C2=CC(=C(C(=C2)OC)OC)OC)N3CCCCC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
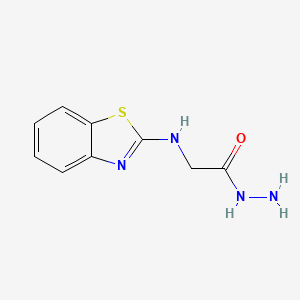
![2-([1-(Aminomethyl)cyclopentyl]oxy)ethan-1-OL](/img/structure/B2592013.png)
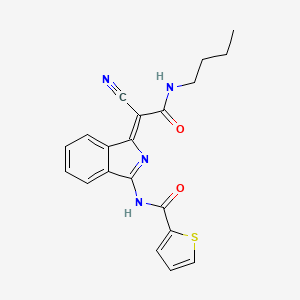
![3-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]aniline](/img/structure/B2592016.png)
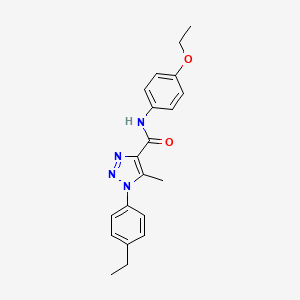
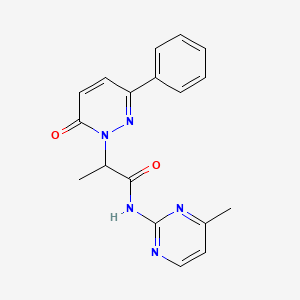
![N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide](/img/structure/B2592019.png)
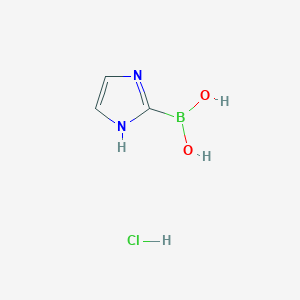
![N-(2-(pyrimidin-5-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2592022.png)
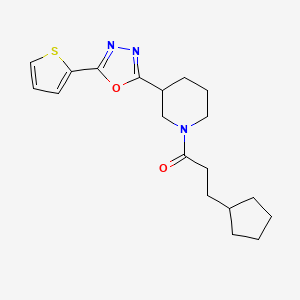
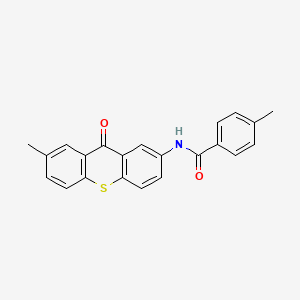
![2-[(6-chloropyridin-2-yl)formamido]-N-[2-(morpholin-4-yl)ethyl]acetamide](/img/structure/B2592028.png)
![N-(4-ethoxyphenyl)-2-(9-fluoro-3-oxo-[1,2,4]triazolo[4,3-c]quinazolin-2(3H)-yl)acetamide](/img/structure/B2592033.png)
![6-Azaspiro[3.5]nonan-9-ol](/img/structure/B2592034.png)
